1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine
CAS No.: 2199869-36-6
Cat. No.: VC7150741
Molecular Formula: C13H17N3OS
Molecular Weight: 263.36
* For research use only. Not for human or veterinary use.
![1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine - 2199869-36-6](/images/structure/VC7150741.png)
Specification
CAS No. | 2199869-36-6 |
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Molecular Formula | C13H17N3OS |
Molecular Weight | 263.36 |
IUPAC Name | 4-[(1-methylpiperidin-3-yl)methoxy]thieno[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C13H17N3OS/c1-16-5-2-3-10(7-16)8-17-12-11-4-6-18-13(11)15-9-14-12/h4,6,9-10H,2-3,5,7-8H2,1H3 |
Standard InChI Key | AYPQHCJTRTXVKD-UHFFFAOYSA-N |
SMILES | CN1CCCC(C1)COC2=C3C=CSC3=NC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a piperidine ring substituted at the 3-position with a methyl group and a thieno[2,3-d]pyrimidin-4-yloxy methyl ether (Fig. 1). Key structural attributes include:
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Piperidine core: A six-membered saturated nitrogen heterocycle contributing to conformational flexibility and potential hydrogen-bonding interactions.
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Thieno[2,3-d]pyrimidine moiety: A fused bicyclic system combining thiophene and pyrimidine rings, enabling π-π stacking and electronic interactions.
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Ether linkage: A methyleneoxy bridge (-OCH2-) connecting the two heterocycles, influencing solubility and metabolic stability.
Table 1: Molecular Properties
Property | Value |
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IUPAC Name | 4-[(1-methylpiperidin-3-yl)methoxy]thieno[2,3-d]pyrimidine |
Molecular Formula | C<sub>13</sub>H<sub>17</sub>N<sub>3</sub>OS |
Molecular Weight | 263.36 g/mol |
Topological Polar Surface Area | 67.6 Ų (estimated) |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 0 |
The absence of hydrogen bond donors and moderate polar surface area suggest favorable blood-brain barrier permeability, a trait observed in related central nervous system-targeting agents .
Synthetic Methodologies
While no explicit synthesis for 1-methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine has been published, its preparation likely follows established routes for thieno[2,3-d]pyrimidine derivatives:
Thieno[2,3-d]Pyrimidine Core Formation
The Gewald reaction remains the most common method for constructing the thienopyrimidine system. This three-component condensation involves:
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Cyclocondensation of a ketone (e.g., cyanoacetamide) with elemental sulfur and a malononitrile derivative.
Piperidine Substitution
Pharmacological Evaluation
Mechanism of Action
Structural analogs demonstrate dual inhibitory activity against:
Phosphodiesterase 4 (PDE4)
Thieno[2,3-d]pyrimidines exhibit nanomolar inhibition of PDE4B (IC<sub>50</sub> = 12–85 nM), suppressing TNF-α production in macrophages . The piperidine moiety likely enhances target engagement through:
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Cation-π interactions with Phe446 in the PDE4 catalytic pocket
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Hydrogen bonding to Gln443 via the ether oxygen
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Methylpiperidine-containing derivatives show anti-angiogenic effects via VEGFR-2 inhibition (IC<sub>50</sub> ≈ 0.8–2.4 μM). Molecular dynamics simulations suggest:
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Thienopyrimidine core occupies the ATP-binding pocket
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Piperidine substituent extends into the hydrophobic back cavity
Table 2: Biological Activities of Structural Analogs
Target | Assay Type | IC<sub>50</sub>/EC<sub>50</sub> | Reference |
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PDE4B | Fluorescent cAMP | 34 nM | |
VEGFR-2 | Kinase-Glo | 1.2 μM | |
COX-2 | ELISA | 9.17 μM | |
Mycobacterium smegmatis | MIC assay | 8 μg/mL |
Structure-Activity Relationships (SAR)
Key structural determinants of biological activity include:
Heterocyclic Core Modifications
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Thiophene ring oxidation: Dihydrothieno derivatives show reduced PDE4 inhibition (ΔIC<sub>50</sub> >10×) due to loss of planar geometry.
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Pyrimidine substitution: 4-Alkoxy groups enhance solubility without compromising target binding (logP reduction ≈0.5–1.0 units).
Piperidine Substituent Effects
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N-Methylation: Eliminates hERG channel liability (IC<sub>50</sub> >30 μM vs 1.8 μM for unmethylated analogs).
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Stereochemistry: (3R)-configuration improves VEGFR-2 inhibition 3-fold over (3S)-isomers.
Linker Optimization
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Methyleneoxy vs ethyleneoxy: Shorter linkers improve PDE4B selectivity (SI = 8.2 vs 2.1 for PDE4D).
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Branching: gem-Dimethylation at the benzylic position enhances metabolic stability (t<sub>1/2</sub> in human microsomes: 48 vs 12 min).
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